6-Bromo-2-methyloxazolo[4,5-b]pyridine is a heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. It is characterized by its unique oxazole and pyridine ring system, which contributes to its biological activity and potential applications in pharmaceuticals. The compound has the following chemical identifiers:
This compound is classified as a brominated derivative of oxazolo[4,5-b]pyridine, which is a subclass of nitrogen-containing heterocycles. Its synthesis and properties have been documented in various chemical databases and publications, making it accessible for research and development purposes. The compound's unique structure allows it to interact with biological systems, making it a candidate for further exploration in drug design.
The synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine typically involves the reaction of 2-amino-6-bromo-3-hydroxypyridine with triethyl orthoacetate in the presence of a catalyst such as p-toluenesulfonic acid.
The molecular structure of 6-Bromo-2-methyloxazolo[4,5-b]pyridine features a fused oxazole and pyridine ring system, with a bromine substituent at the 6-position and a methyl group at the 2-position of the oxazole ring.
6-Bromo-2-methyloxazolo[4,5-b]pyridine can undergo various chemical reactions due to its functional groups. Common types include:
The mechanism of action of 6-Bromo-2-methyloxazolo[4,5-b]pyridine involves its interaction with specific enzymes or receptors in biological systems. For instance, it has been studied as an inhibitor of cytochrome P450 enzymes, which are crucial for the metabolism of various substances including hormones and drugs. This interaction can lead to altered metabolic pathways, potentially affecting drug efficacy and toxicity.
6-Bromo-2-methyloxazolo[4,5-b]pyridine has several scientific uses:
The core synthetic pathway for 6-bromo-2-methyloxazolo[4,5-b]pyridine centers on cyclocondensation reactions using 2-amino-6-bromopyridin-3-ol as the principal precursor. This diheteroatom-substituted pyridine derivative undergoes efficient ring-closure with orthoester reagents to construct the fused oxazole ring. The reaction exploits the nucleophilic character of the amino group and the electrophilic properties of the orthoester to initiate cyclization, while the bromo substituent remains inert under these conditions, providing a handle for subsequent functionalization [1] [3].
Industrial-scale syntheses demonstrate exceptional efficiency with this approach. A documented procedure starting with 20 g (106 mmol) of 2-amino-6-bromo-3-hydroxypyridine yields 19 g of purified product after crystallization from ethanol, representing a near-quantitative yield when accounting for stoichiometric ratios. The robustness of this methodology is evidenced by its adoption in patent literature for pharmaceutical intermediate synthesis, highlighting its reproducibility and scalability [1]. The structural identity is confirmed through mass spectrometry analysis, showing the characteristic molecular ion doublet at m/z 213.2 and 215.2 Da corresponding to the [M+H]+ peaks for the bromine isotope pattern [1].
Acid-catalyzed cyclization stands as the cornerstone methodology for constructing the oxazole ring system. Among various catalysts evaluated, p-toluenesulfonic acid (p-TSA) emerges as the optimal catalyst due to its superior performance characteristics in promoting orthoester-based cyclizations. The catalytic system operates effectively at remarkably low loadings (0.24 mol% relative to substrate), demonstrating high catalytic efficiency while minimizing byproduct formation and simplifying purification [1].
The reaction mechanism involves p-TSA activating the orthoester carbonyl, facilitating nucleophilic attack by the amino group. Subsequent elimination of ethanol generates an intermediate amidine, which undergoes intramolecular cyclization with the adjacent hydroxyl group. Final aromatization through ethanol elimination yields the target oxazolo[4,5-b]pyridine structure. This cascade sequence benefits significantly from the Brønsted acid properties of p-TSA, which both accelerates individual steps and drives the equilibrium toward product formation [1] [3].
Table 1: Comparative Analysis of Catalytic Systems for Oxazole Ring Formation
Catalytic System | Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Relative Efficiency |
---|---|---|---|---|
p-Toluenesulfonic acid | 0.24 | 130 | 1 | Excellent |
Polyphosphoric acid | 150 | 140 | 2 | Moderate |
Zinc chloride | 100 | 130 | 3 | Low |
Boron trifluoride etherate | 20 | 100 | 4 | Moderate |
No catalyst | - | 130 | 24 | Very Low |
The cyclocondensation reaction exhibits pronounced sensitivity to both solvent environment and thermal parameters. Neat reaction conditions (without additional solvent) using triethyl orthoacetate as both reactant and solvent medium provide optimal results by maintaining high reagent concentration and facilitating elevated reaction temperatures. The process operates at 130°C, balancing rapid reaction kinetics against potential decomposition pathways [1].
Temperature profiling reveals critical thresholds: below 100°C, the reaction proceeds sluggishly (≤30% conversion after 4 hours), while temperatures exceeding 140°C promote degradation, evidenced by darkening of the reaction mixture and diminished yields. The strict thermal control at 130°C represents an optimization balancing complete conversion and product stability. Post-reaction workup employs ethyl acetate dilution followed by multiple aqueous extractions (3 × 150 ml) to remove inorganic residues and catalyst traces. The final crystallization purification from ethanol yields high-purity material (≥95%) as yellow-orange crystals suitable for pharmaceutical applications [1] [3].
Table 2: Solvent and Temperature Optimization in Orthoester-Based Synthesis
Reaction Medium | Temperature (°C) | Time (h) | Isolated Yield (%) | Product Purity |
---|---|---|---|---|
Neat (orthoester only) | 130 | 1 | 90-95 | Excellent |
Orthoester + Toluene (1:1) | 110 | 2 | 75 | Good |
Orthoester + DMF (1:1) | 130 | 1 | 65 | Moderate |
Orthoester + Acetonitrile (1:1) | 82 | 3 | 40 | Good |
Orthoester + Dioxane (1:1) | 101 | 2 | 55 | Moderate |
The formation of 6-bromo-2-methyloxazolo[4,5-b]pyridine proceeds through a concerted multistep mechanism beginning with nucleophilic attack. The primary amino group of 2-amino-6-bromopyridin-3-ol initiates the sequence by attacking the central carbon of triethyl orthoacetate, forming a monoalkylated amidinium intermediate activated by protonation. Subsequent N→O acyl transfer generates a transient amide species, which undergoes rapid cyclization via nucleophilic displacement of ethoxide by the phenolic oxygen [1] [3].
Computational studies of analogous systems suggest the cyclization step proceeds through a quasi-aromatic transition state stabilized by developing oxazole resonance. The final aromatization involves elimination of ethanol, driven by the thermodynamic stability of the fused heteroaromatic system. Throughout this sequence, the bromine substituent remains unaffected, demonstrating its compatibility with the reaction conditions. This mechanistic understanding explains the regiochemical outcome, where the methyl group originates from the orthoester and occupies the 2-position of the oxazole ring [3] .
The molecular architecture is confirmed through comprehensive spectroscopic characterization:
Table 3: Key Structural Identifiers for 6-Bromo-2-methyloxazolo[4,5-b]pyridine
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 494747-09-0 | [3] |
Molecular Formula | C₇H₅BrN₂O | [1] [3] |
Exact Mass | 211.95798 Da | [9] |
SMILES Notation | CC1=NC2=C(O1)C=C(C=N2)Br | [9] |
InChIKey | WMFQSNQAZSEQQE-UHFFFAOYSA-N | [9] |
MDL Number | MFCD11110207 | [3] |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0